molecular formula C16H16INO B4589143 2-iodo-N-(3-phenylpropyl)benzamide

2-iodo-N-(3-phenylpropyl)benzamide

Cat. No.: B4589143
M. Wt: 365.21 g/mol
InChI Key: TWILNSQLCWTTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-iodo-N-(3-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C16H16INO and its molecular weight is 365.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.02766 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Framework Structures

2-iodo-N-(3-phenylpropyl)benzamide is involved in forming diverse framework structures in chemistry. For example, 2-iodo-N-(2-nitrophenyl)benzamide demonstrates the formation of a three-dimensional framework structure through a combination of hydrogen bonds and iodo-nitro, carbonyl-carbonyl, and aromatic pi-pi stacking interactions (Wardell et al., 2005).

Radioiodinated Benzamide Derivatives

Research on radioiodinated N-(dialkylaminoalkyl)benzamides, which includes compounds similar to this compound, has been conducted for imaging melanoma metastases. These studies involve understanding the structure-activity relationships and their impact on melanoma uptake and tissue selectivity (Eisenhut et al., 2000).

Crystal Structures

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including derivatives of this compound, have been studied. These structures provide insights into molecular conformations and interactions in solid-state chemistry (Suchetan et al., 2016).

Sigma Receptor Binding

Investigations into benzamide derivatives, including this compound, have explored their binding to sigma receptors. This research is significant in understanding the role of sigma receptors in various physiological and pathophysiological processes (Martres et al., 1985).

Synthesis Under Microwave Irradiations

The synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives, similar to this compound, under microwave irradiations and solvent-free conditions has been researched. This approach focuses on environmentally benign catalysis and the evaluation of biological activity (Ighilahriz-Boubchir et al., 2017).

Molecular Interactions

Studies on intermolecular interactions in benzamide derivatives provide insights into the synthesis and characterization of compounds like this compound. These interactions include hydrogen bonding and π-interactions, which are essential for understanding molecular assembly and stability (Saeed et al., 2020).

Palladium-Catalyzed Arylation

Research on the palladium-catalyzed ortho-arylation of benzamides, a category that includes this compound, has been conducted. This research is crucial for the synthesis of biphenyl derivatives and their further transformations in organic chemistry (Li et al., 2012).

Sigma Receptor Scintigraphy

Sigma receptor scintigraphy using benzamide derivatives, related to this compound, has been studied for imaging primary breast tumors. This research highlights the role of sigma receptors in cancer cells and the potential of benzamides in cancer imaging (Caveliers et al., 2002).

Properties

IUPAC Name

2-iodo-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO/c17-15-11-5-4-10-14(15)16(19)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWILNSQLCWTTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodo-N-(3-phenylpropyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-iodo-N-(3-phenylpropyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-iodo-N-(3-phenylpropyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-iodo-N-(3-phenylpropyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-iodo-N-(3-phenylpropyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-iodo-N-(3-phenylpropyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.